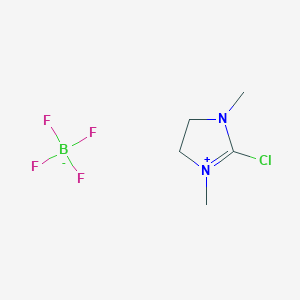

2-Chloro-1,3-dimethylimidazolidinium tetrafluoroborate

Overview

Description

2-Chloro-1,3-dimethylimidazolidinium tetrafluoroborate is an organic compound with the molecular formula C5H10BClF4N2. It is a white crystalline solid that is primarily used as a reagent in organic synthesis, particularly in peptide coupling and esterification reactions. This compound is known for its high reactivity and stability, making it a valuable tool in various chemical processes.

Mechanism of Action

Target of Action

It’s known to be used as a reagent in the synthesis of various compounds , suggesting that its targets could be a wide range of organic molecules.

Mode of Action

It’s known to act as an activating agent in the total synthesis of macroviracin a, cycloviracin b1, and cyclic silanes . This suggests that it may facilitate the formation of bonds in these compounds, possibly through a coupling reaction .

Biochemical Pathways

Given its role in the synthesis of various compounds , it’s likely that it influences multiple biochemical pathways depending on the specific context of its use.

Result of Action

As a reagent, it’s known to facilitate the synthesis of various compounds , suggesting that its primary effect is to enable or enhance certain chemical reactions.

Biochemical Analysis

Biochemical Properties

It is known to be used in the esterification of C-terminal amino acids to Wang resin without racemization and for coupling α,α-dimethyl amino acids . This suggests that it may interact with enzymes, proteins, and other biomolecules involved in these processes.

Molecular Mechanism

It is known to be involved in the esterification of C-terminal amino acids and the coupling of α,α-dimethyl amino acids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1,3-dimethylimidazolidinium tetrafluoroborate typically involves the reaction of 1,3-dimethylimidazolidine with a chlorinating agent, followed by the addition of tetrafluoroboric acid. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the product. The general reaction scheme is as follows:

Chlorination: 1,3-dimethylimidazolidine is reacted with a chlorinating agent such as thionyl chloride or phosphorus pentachloride to form 2-chloro-1,3-dimethylimidazolidinium chloride.

Anion Exchange: The chloride salt is then treated with tetrafluoroboric acid to exchange the chloride anion with the tetrafluoroborate anion, yielding this compound.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is typically purified by recrystallization or other suitable purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1,3-dimethylimidazolidinium tetrafluoroborate undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

Coupling Reactions: It is commonly used in peptide coupling reactions to form amide bonds between amino acids.

Esterification Reactions: It acts as a reagent in the esterification of carboxylic acids.

Common Reagents and Conditions

Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as acetonitrile or dimethylformamide.

Peptide Coupling: The compound is used in combination with other coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) or N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC) under mild conditions.

Esterification: The reactions are usually conducted in the presence of a base such as triethylamine to neutralize the generated acid.

Major Products Formed

Substitution Reactions: The major products are substituted imidazolidinium salts.

Coupling Reactions: The primary products are peptides with amide bonds.

Esterification: The main products are esters of carboxylic acids.

Scientific Research Applications

2-Chloro-1,3-dimethylimidazolidinium tetrafluoroborate has a wide range of applications in scientific research, including:

Chemistry: It is extensively used in organic synthesis for the preparation of complex molecules, particularly in peptide synthesis and esterification reactions.

Biology: The compound is used in the synthesis of biologically active peptides and proteins, which are essential for studying biological processes and developing new therapeutics.

Medicine: It plays a role in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

Industry: The compound is used in the production of fine chemicals, agrochemicals, and specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

- 2-Chloro-1,3-dimethylimidazolidinium chloride

- 2-Chloro-1,3-dimethylimidazolidinium hexafluorophosphate

- 1-Chloro-2,3-dimethylimidazolidinium iodide

Uniqueness

2-Chloro-1,3-dimethylimidazolidinium tetrafluoroborate is unique due to its high reactivity and stability, which makes it an excellent reagent for peptide coupling and esterification reactions. Compared to its analogs, the tetrafluoroborate anion provides better solubility and stability in various solvents, enhancing its utility in different chemical processes.

Biological Activity

2-Chloro-1,3-dimethylimidazolidinium tetrafluoroborate (CIB) is a chemical compound that has garnered attention in the field of organic synthesis, particularly as a coupling reagent in peptide synthesis. Its biological activity is of interest due to its potential applications in pharmaceuticals and bioconjugation strategies. This article reviews the biological activity of CIB, highlighting its mechanisms of action, safety profiles, and relevant case studies.

- Chemical Formula : C_5H_8ClBF_4N_2

- CAS Number : 153433-26-2

- Molecular Weight : 210.49 g/mol

CIB functions primarily as a coupling agent in the formation of amide bonds, essential in peptide synthesis. It activates carboxylic acids to facilitate their reaction with amines, thus promoting the formation of peptides and proteins. The mechanism involves the nucleophilic attack of an amine on the activated carboxylic acid, leading to the formation of an amide bond while releasing tetrafluoroborate as a byproduct.

1. Peptide Coupling

CIB has been evaluated for its efficiency in facilitating peptide bond formation. Studies have shown that it can produce high yields in various coupling reactions compared to traditional reagents like DCC (dicyclohexylcarbodiimide) and HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) .

2. Toxicity and Safety Profile

The safety profile of CIB has been assessed through various studies focusing on dermal sensitization and irritation. A study indicated that CIB and other peptide couplers can cause significant dermal sensitization, with a notable percentage classified as strong or extreme sensitizers . The bovine corneal opacity and permeability test (BCOP) demonstrated that CIB could also be an eye irritant .

3. Case Studies

Several case studies have highlighted the utility of CIB in synthesizing biologically active peptides:

- Study on Immunogenic Peptides : CIB was utilized to synthesize immunogenic peptides for vaccine development, demonstrating its effectiveness in producing high-purity products suitable for immunological studies .

- Anticancer Research : In another study, CIB was employed to create conjugates for targeted drug delivery systems in cancer therapy. The conjugates exhibited enhanced stability and efficacy compared to those synthesized using conventional methods .

Data Table: Comparison of Coupling Agents

| Coupling Agent | Yield (%) | Sensitization Risk | Eye Irritation Risk |

|---|---|---|---|

| CIB | High | Strong | Moderate |

| DCC | Moderate | Moderate | Low |

| HBTU | High | Low | Low |

Properties

IUPAC Name |

2-chloro-1,3-dimethyl-4,5-dihydroimidazol-1-ium;tetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10ClN2.BF4/c1-7-3-4-8(2)5(7)6;2-1(3,4)5/h3-4H2,1-2H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPLXKEIRISBKRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.CN1CC[N+](=C1Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10BClF4N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153433-26-2 | |

| Record name | 1H-Imidazolium, 2-chloro-4,5-dihydro-1,3-dimethyl-, tetrafluoroborate(1-) (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=153433-26-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-1,3-dimethylimidazolidinium tetrafluoroborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.